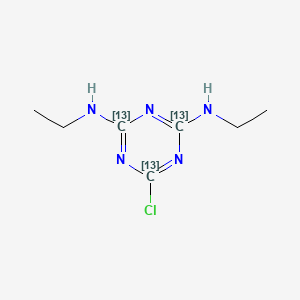
6-chloro-2-N,4-N-diethyl-(2,4,6-13C3)1,3,5-triazine-2,4-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-chloro-2-N,4-N-diethyl-(2,4,6-13C3)1,3,5-triazine-2,4-diamine is a chemical compound belonging to the triazine family. Triazines are heterocyclic compounds that contain a ring structure composed of three carbon atoms and three nitrogen atoms. This particular compound is characterized by the presence of chlorine and diethyl groups attached to the triazine ring, as well as isotopic labeling with carbon-13 at specific positions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-2-N,4-N-diethyl-(2,4,6-13C3)1,3,5-triazine-2,4-diamine typically involves the reaction of cyanuric chloride with diethylamine. The reaction is carried out in the presence of a base, such as sodium carbonate, to facilitate the substitution of chlorine atoms with diethylamine groups. The isotopic labeling with carbon-13 can be achieved by using carbon-13 labeled cyanuric chloride as the starting material.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to isolate the desired compound.
化学反应分析
Types of Reactions
6-chloro-2-N,4-N-diethyl-(2,4,6-13C3)1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Hydrolysis: The compound can be hydrolyzed in the presence of acids or bases to form corresponding amines and chlorides.
Common Reagents and Conditions
Substitution Reactions: Reagents such as amines, thiols, and alcohols can be used. The reactions are typically carried out in the presence of a base, such as sodium carbonate or potassium hydroxide.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used to facilitate hydrolysis.
Major Products Formed
Substitution Reactions: Products include substituted triazines with various functional groups.
Oxidation and Reduction Reactions: Products include oxides or reduced amines.
Hydrolysis: Products include amines and chlorides.
科学研究应用
6-chloro-2-N,4-N-diethyl-(2,4,6-13C3)1,3,5-triazine-2,4-diamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of herbicides, pesticides, and other agrochemicals.
作用机制
The mechanism of action of 6-chloro-2-N,4-N-diethyl-(2,4,6-13C3)1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
Atrazine: A widely used herbicide with a similar triazine structure.
Propazine: Another herbicide with a triazine core and different substituents.
Simazine: A triazine herbicide with different functional groups.
Uniqueness
6-chloro-2-N,4-N-diethyl-(2,4,6-13C3)1,3,5-triazine-2,4-diamine is unique due to its specific isotopic labeling with carbon-13, which makes it useful for tracing studies and understanding reaction mechanisms. Its specific substituents also confer unique chemical and biological properties compared to other triazine compounds.
属性
分子式 |
C7H12ClN5 |
|---|---|
分子量 |
204.63 g/mol |
IUPAC 名称 |
6-chloro-2-N,4-N-diethyl-(2,4,6-13C3)1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C7H12ClN5/c1-3-9-6-11-5(8)12-7(13-6)10-4-2/h3-4H2,1-2H3,(H2,9,10,11,12,13)/i5+1,6+1,7+1 |
InChI 键 |
ODCWYMIRDDJXKW-SVFBATFISA-N |
手性 SMILES |
CCN[13C]1=N[13C](=N[13C](=N1)Cl)NCC |
规范 SMILES |
CCNC1=NC(=NC(=N1)Cl)NCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


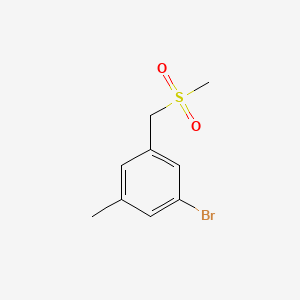
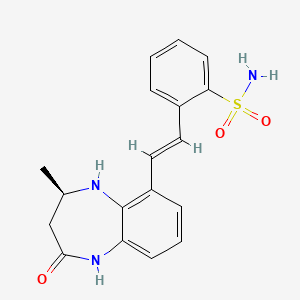
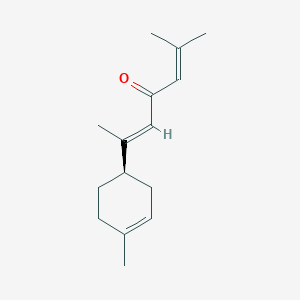
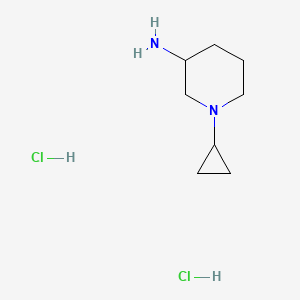

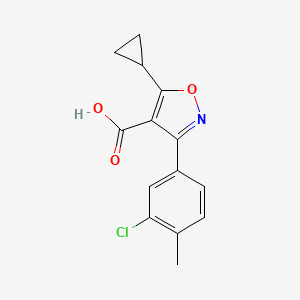

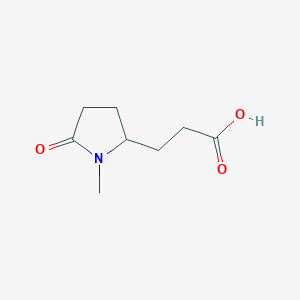
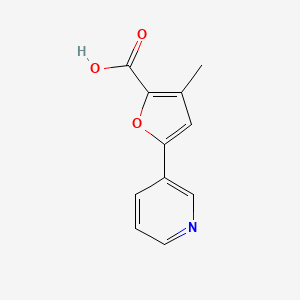

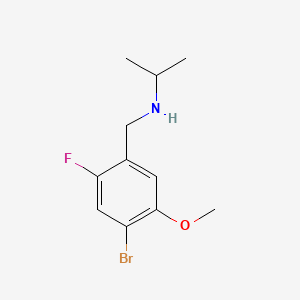
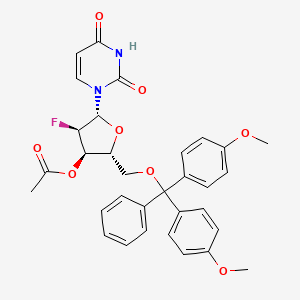
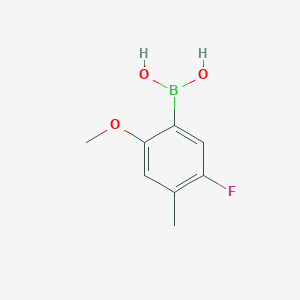
![N-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyridazine-3-carboxamide](/img/structure/B14766017.png)
